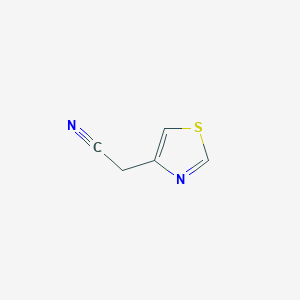

![molecular formula C13H11NOS B1350418 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde CAS No. 338982-20-0](/img/structure/B1350418.png)

2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde (also known as 4-Methylthio-3-nitrobenzaldehyde) is an organic compound that has been studied for its potential use in medicinal chemistry, drug discovery, and lab experiments. It has been found to possess unique biochemical and physiological effects that have been the subject of a growing body of research.

Scientific Research Applications

Synthesis and Structural Characterization

One-pot Synthesis and Cyclization Reactions : A study outlined an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles, highlighting the versatility of similar compounds in cyclization reactions. The process leverages 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes, derived from N-[2-(chloromethyl)phenyl]formamide, through an easy four-step sequence, demonstrating the compound's utility in synthesizing heterocyclic structures with potential biological relevance (Kobayashi, Ezaki, & Kobayashi, 2013).

Structural Insights into Potential Inhibitors : Research into 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, which share structural features with "2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde," offered structural characterization that assists in understanding their potential as dihydrofolate reductase inhibitors. Crystallographic analysis provided insights into their L-shaped conformation and interaction potentials, emphasizing the significance of such structures in designing enzyme inhibitors (Al-Wahaibi et al., 2021).

Photoredox Catalysis

- Cascade Annulation in Organic Synthesis : A study demonstrated the application of photoredox catalysis in cascade annulation processes involving methyl(2-(phenylethynyl)phenyl)sulfanes. This method yielded benzothiophenes and benzoselenophenes at ambient temperature, showcasing the utility of similar sulfanyl compounds in synthesizing complex organic molecules (Yan et al., 2018).

Molecular Docking and Inhibitory Potential

Anti-Helicobacter pylori Agents : Novel structures derived from benzimidazole sulfanyl compounds exhibited potent activity against Helicobacter pylori, a pathogen implicated in gastric ulcers. These findings underscore the potential of structurally related compounds in antibiotic development (Carcanague et al., 2002).

Chemiluminescence Applications : Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes highlighted their application in base-induced chemiluminescence, offering insights into the use of similar compounds in developing new chemiluminescent materials (Watanabe et al., 2010).

properties

IUPAC Name |

2-(4-methylphenyl)sulfanylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXIOMWDPVMNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234652 |

Source

|

| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338982-20-0 |

Source

|

| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.